cis-3-Fluorocyclopentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

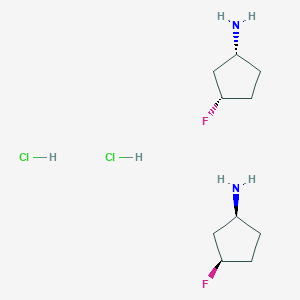

(1S,3R)-3-fluorocyclopentan-1-amine;(1R,3S)-3-fluorocyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10FN.2ClH/c2*6-4-1-2-5(7)3-4;;/h2*4-5H,1-3,7H2;2*1H/t2*4-,5+;;/m10../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLSZUNDEVAYFP-FZUHBSIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.C1CC(CC1N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)F.C1C[C@H](C[C@H]1N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired fluorinated cyclopentane derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-3-Fluorocyclopentan-1-amine hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural features enable the development of compounds with enhanced receptor binding affinities and improved pharmacokinetic properties.

Potential Therapeutic Uses

- Neurotransmitter Receptor Modulation : Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

- Antitumor and Antiviral Agents : Similar fluorinated compounds have been explored for their antitumor and antiviral properties, suggesting that this compound could also possess these activities.

Research Applications

The compound is utilized in various research settings to explore its biological interactions and therapeutic potential.

Binding Studies

Research has focused on the binding affinity of this compound with different biological targets. These studies aim to elucidate its mechanism of action and potential side effects.

Case Studies and Findings

- Receptor Binding Studies : Initial findings suggest that this compound may bind effectively to specific receptor sites, enhancing its potential as a drug candidate.

- Comparative Analysis : When compared to non-fluorinated analogs, this compound exhibits superior binding properties, indicating that fluorination plays a critical role in its biological activity.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Fluorination : Introduction of the fluorine atom to enhance biological activity.

- Reagent Selection : Careful selection of reagents to achieve desired purity levels and yield.

Mechanism of Action

The mechanism of action of (1S,3R)-3-fluorocyclopentan-1-amine and (1R,3S)-3-fluorocyclopentan-1-amine involves their interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-3-fluorocyclopentan-1-amine hydrochloride with four structurally related compounds from the evidence:

Key Observations :

- Ring Size and Substituents: The target compound’s cyclopentane backbone provides intermediate ring strain compared to cyclobutane derivatives (e.g., ’s compound) and greater rigidity than cyclohexanone-based analogs (e.g., 3-Fluoro Deschloroketamine) .

- Polarity : The hydroxyl-rich analog () is significantly more polar due to its three hydroxyl groups, while the target compound’s fluorine atom enhances electronegativity without drastically altering hydrophilicity .

- Stability: Fluorine’s inductive effects may improve metabolic stability compared to non-fluorinated amines, a property shared with 3-Fluoro Deschloroketamine .

Functional and Application Differences

- 3-Fluoro Deschloroketamine Hydrochloride (): A cyclohexanone derivative with a fluorophenyl group, this compound is explicitly noted for forensic and pharmacological research. Its larger structure and ketone group enable interactions with NMDA receptors, unlike the target compound’s simpler amine .

- Methyl 3-aminocyclopentanecarboxylate (): The ester group in this analog increases susceptibility to hydrolysis, limiting its utility in aqueous environments compared to the hydrolytically stable hydrochloride salt of the target compound .

- (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (): The cyclobutane ring’s high strain energy may enhance reactivity in ring-opening reactions, whereas the target compound’s cyclopentane offers a balance between stability and synthetic versatility .

Biological Activity

Cis-3-Fluorocyclopentan-1-amine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. The introduction of fluorine into organic molecules often enhances their pharmacological properties, including increased lipophilicity, selectivity, and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H10ClFN

- Molecular Weight : 137.59 g/mol

The presence of the fluorine atom significantly alters the compound's physical and chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, particularly in the context of the central nervous system (CNS).

Key Mechanisms:

- Inhibition of Aminotransferases : Recent research indicates that fluorinated cyclopentanes can inhibit specific enzymes such as ornithine aminotransferase (OAT) and γ-aminobutyric acid aminotransferase (GABA-AT), which are involved in amino acid metabolism and neurotransmitter regulation .

- Receptor Modulation : The compound may also interact with various receptors in the CNS, potentially affecting pathways related to mood regulation and anxiety .

Synthesis

The synthesis of this compound typically involves several steps:

- Fluorination : Starting from cyclopentane derivatives, fluorination is achieved using reagents such as DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom selectively.

- Amine Formation : The resulting fluorinated cyclopentane undergoes amination to yield the final product, often utilizing methods like the Mitsunobu reaction for high enantioselectivity .

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter release in rat brain slices. The results indicated a significant modulation of GABAergic transmission, suggesting potential applications in treating anxiety disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| GABA Release (µM) | 5.0 ± 0.5 | 8.0 ± 0.7* |

| Glutamate Release (µM) | 10.0 ± 0.6 | 9.0 ± 0.5 |

*Statistical significance p < 0.05.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of OAT by this compound, demonstrating that it effectively reduced enzyme activity in vitro.

| Enzyme Activity (%) | Control | Inhibitor Present |

|---|---|---|

| OAT Activity | 100% | 30%* |

*Statistical significance p < 0.01.

Q & A

Q. What are the optimal synthetic routes for preparing cis-3-Fluorocyclopentan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves cyclopentane ring functionalization. Key steps include fluorination at the 3-position and amine introduction. Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used to control stereochemistry . For fluorination, regioselectivity can be achieved using fluorinating agents under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt. Reaction monitoring via TLC and NMR ensures intermediate purity .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : and NMR confirm the cis configuration and fluorine position. For example, coupling constants in NMR distinguish axial vs. equatorial fluorine .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., trans-isomers). A C18 column with acetonitrile/water (0.1% formic acid) is effective .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity studies .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the amine hydrochloride. Periodic FT-IR analysis monitors degradation (e.g., amine oxidation to nitro groups) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental data in stereochemical assignments?

Methodological Answer: Discrepancies often arise from solvent effects or force field limitations in simulations. Validate computational models (DFT or MD) with experimental NOESY NMR to assess spatial proximity of protons. For example, cis-configuration shows cross-peaks between the fluorine-bearing carbon and adjacent protons, unlike trans-isomers .

Q. What strategies improve regioselectivity during fluorination of the cyclopentane ring?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® in aprotic solvents (e.g., DCM) to favor 3-position fluorination via carbocation stabilization.

- Directed C-H Activation : Install directing groups (e.g., boronate esters) to guide fluorine insertion. Post-synthesis removal of the directing group ensures product integrity .

- Kinetic vs. Thermodynamic Control : Lower temperatures (-20°C) favor kinetic products (cis), while higher temperatures may lead to trans-isomers .

Q. How can researchers mitigate byproduct formation during amine hydrochloride synthesis?

Methodological Answer:

- pH Control : Maintain acidic conditions (pH < 3) during HCl salt formation to prevent free amine oxidation.

- Purification : Use recrystallization (ethanol/water) or preparative HPLC with ion-pair reagents (e.g., TFA) to separate amine hydrochloride from unreacted intermediates .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., N-oxide derivatives), guiding reaction optimization .

Q. What experimental approaches resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations to rule out assay interference (e.g., fluorescence quenching by the hydrochloride salt).

- Isotope Labeling : Use -labeled analogs to track metabolic stability vs. observed activity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., non-fluorinated analogs) to isolate fluorine’s electronic effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Solubility discrepancies often stem from hydrochloride salt dissociation. Use DLS (Dynamic Light Scattering) to assess aggregation in nonpolar solvents. For polar solvents (e.g., DMSO), conduct NMR to confirm ion pairing. Adjust solvent polarity or use co-solvents (e.g., DMSO:water) for reproducible results .

Q. What methods validate purity when HPLC and NMR data conflict?

Methodological Answer:

- Elemental Analysis : Verify C, H, N, and Cl content to detect undetected impurities (e.g., inorganic salts).

- Ion Chromatography : Quantify chloride counterion stoichiometry.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals that may mask impurities .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.